4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that features both chloromethyl and methoxymethyl functional groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-5-(methoxymethyl)-1,3-oxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole carboxylic acids or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Another chloromethyl-containing heterocycle with different reactivity and applications.
Chloromethyl methyl ether: A simpler compound with similar chloromethyl functionality but lacking the oxazole ring.
Uniqueness
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both chloromethyl and methoxymethyl groups on an oxazole ring, providing a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H8ClNO2 |
---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3H2,1H3 |
InChI Key |
BSDDMGIIEBAFTA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CO1)CCl |
Origin of Product |
United States |
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